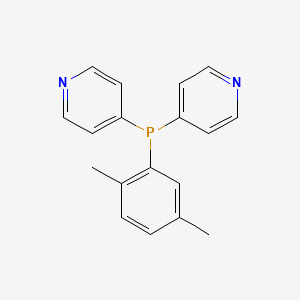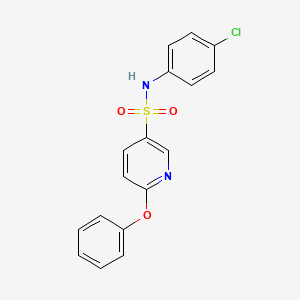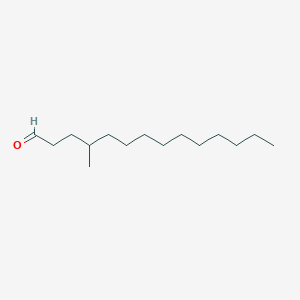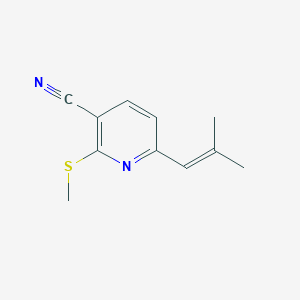![molecular formula C16H11NO2 B12595248 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole CAS No. 648422-69-9](/img/structure/B12595248.png)
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the phenyl ring, which is further connected to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-aminophenol with 4-(prop-2-yn-1-yloxy)benzaldehyde under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling . The benzoxazole core can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains a prop-2-yn-1-yloxy group and is used as a chemical probe.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another compound with a similar structure, used in chemical probe synthesis.
Uniqueness
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is unique due to its benzoxazole core, which provides specific chemical and biological properties not found in other similar compounds. Its ability to undergo photoaffinity labeling makes it particularly valuable in biological research .
Properties
CAS No. |
648422-69-9 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO2/c1-2-11-18-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)19-16/h1,3-10H,11H2 |
InChI Key |
JBPKBCOEYWKMFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)

![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)


![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)


